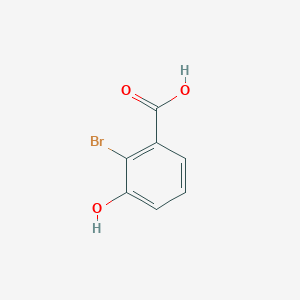

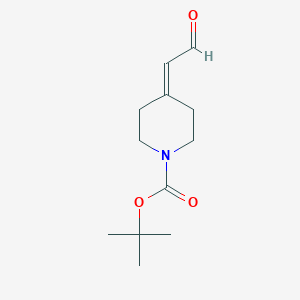

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Descripción general

Descripción

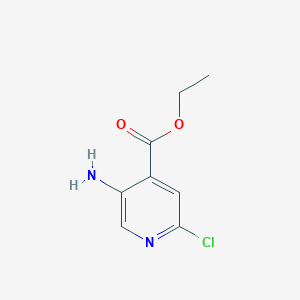

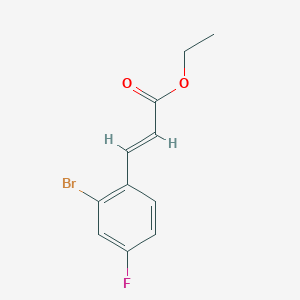

“(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research. It has potential applications in drug discovery, catalysis, and bioimaging due to its unique properties and reactivity. The molecular formula is C14H23BN2O3 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area. Protodeboronation of pinacol boronic esters is a method that can be used in the synthesis of boronic acids . The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. The Suzuki–Miyaura cross-coupling reaction is one of the most important applications . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.15 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

- Boron nitride nanomaterial-based solid acid catalysts are effective for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This process utilizes a Knoevenagel and Michael type reaction under microwave conditions, showcasing the efficiency of boronic acid derivatives in organic synthesis (Murugesan et al., 2017).

Structure-Activity Relationship in PPARgamma Agonists

- The structure-activity relationship around the phenyl alkyl ether moiety in PPARgamma agonists has been explored. Modifications in the phenyl alkyl ether moiety of these compounds, which include boronic acid derivatives, significantly influence their solubility and agonist activity (Collins et al., 1998).

Multi-Functional Compounds

- Boronic acids, including phenylboronic acids, serve as synthetic intermediates and are used in sensing, protein manipulation, therapeutics, biological labelling, and separation. The introduction of an aminophosphonic acid group into a boronic acid can open new application opportunities, as demonstrated in multifunctional compounds studied for their structural properties (Zhang et al., 2017).

Bioanalysis and Metabolite Profiling

- Boronic acid-based anticancer molecules have been characterized for their bioanalytical properties and metabolite profiling using techniques like high-performance liquid chromatography and mass spectrometry. These studies aid in understanding the pharmacological properties of such molecules (Zagade et al., 2020).

Nanoparticle Modification

- Phenyl boronic acids are important ligands for saccharide recognition and have been used to modify nanoparticles for biological applications. For example, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes demonstrate a clear link between molecular structure and optical properties, important for applications like saccharide recognition (Mu et al., 2012).

Fluorescence Recognition in Living Cells

- Boronic acid derivatives have been utilized in the development of fluorescence probes for detecting ions like Fe3+ and F- in living cells. These compounds exhibit high selectivity and sensitivity under physiological conditions, showcasing their potential in biological imaging and diagnostics (Selvaraj et al., 2019).

Enantioselective Catalysis

- Boronic acids are versatile in organic chemistry, including their use in catalysis. They have been employed in highly enantioselective aza-Michael additions, demonstrating their importance in synthesizing densely functionalized cyclohexanes (Hashimoto et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The molecular and cellular effects of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid’s action would be the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic molecules.

Propiedades

IUPAC Name |

[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVTVPHRWSZRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)

![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)